N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium
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Overview
Description
N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an aminium group, which is a positively charged nitrogen atom bonded to three methyl groups. The presence of these functional groups makes this compound interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium typically involves the reaction of pyridin-3-yl acetic acid with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aminium group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring structure and are used in medicinal chemistry.
Uniqueness
N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium is unique due to its combination of a pyridine ring and an aminium group, which imparts distinct chemical and biological properties
Properties
CAS No. |
835651-48-4 |
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Molecular Formula |
C12H19N2O2+ |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
trimethyl-[2-(2-pyridin-3-ylacetyl)oxyethyl]azanium |
InChI |
InChI=1S/C12H19N2O2/c1-14(2,3)7-8-16-12(15)9-11-5-4-6-13-10-11/h4-6,10H,7-9H2,1-3H3/q+1 |
InChI Key |
FEIVMIKVJRIKGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
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